molecular formula C12H12O3 B3274688 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one CAS No. 6125-52-6

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one

Cat. No.: B3274688
CAS No.: 6125-52-6
M. Wt: 204.22 g/mol
InChI Key: FSZCFAWXHOERNE-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one is a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂O₃ and a molecular weight of 204.22 g/mol This compound is known for its unique structural features, which include a methoxy group and two methyl groups attached to an isochromenone core

Preparation Methods

The synthesis of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a series of organic reactions starting from readily available precursors.

    Reaction Conditions: The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yield and purity.

    Industrial Production Methods:

Chemical Reactions Analysis

8-Methoxy-3,4-dimethyl-1H-isochromen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 8-Methoxy-3,4-dimethyl-1H-isochromen-1-one involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

8-methoxy-3,4-dimethylisochromen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-7-8(2)15-12(13)11-9(7)5-4-6-10(11)14-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSZCFAWXHOERNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=C1C=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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